Ethyl 4-({[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)BENZAMIDO]BENZOATE is a complex organic compound that features a thiazolidine ring, a benzyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)BENZAMIDO]BENZOATE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms to form the thiazolidine ring.
Amidation: The benzamido group is introduced through an amidation reaction, where a benzoyl chloride reacts with an amine group on the thiazolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like benzyl halides or other alkylating agents are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
ETHYL 4-[4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)BENZAMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-BENZYL-3-OXO-4-PIPERIDINECARBOXYLATE: This compound has a similar benzyl and ethyl ester group but features a piperidine ring instead of a thiazolidine ring.
ETHYL 1-BENZYL-3-OXO-4-PIPERIDINECARBOXYLATE HYDROCHLORIDE: Similar to the above compound but in its hydrochloride salt form.
Uniqueness
ETHYL 4-[4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)BENZAMIDO]BENZOATE is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to compounds with piperidine or other heterocyclic rings .
Properties
Molecular Formula |
C26H24N2O4S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H24N2O4S/c1-2-32-26(31)21-12-14-22(15-13-21)27-24(30)19-8-10-20(11-9-19)25-28(23(29)17-33-25)16-18-6-4-3-5-7-18/h3-15,25H,2,16-17H2,1H3,(H,27,30) |
InChI Key |
JUZQWNFWZUMGQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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